N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a nitrophenyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety, which are often found in biologically active compounds. This compound is primarily classified under the category of heterocyclic compounds, which are essential in the development of pharmaceuticals due to their diverse biological activities.
The compound's molecular formula is with a molecular weight of 378.47 g/mol. It is available from various chemical suppliers for research purposes, and its synthesis is of interest in the field of organic chemistry due to its potential applications in drug development and other scientific fields .
The synthesis of N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions that may include:
The synthesis may involve standard organic reactions such as:
These methods allow for the construction of the complex structure while ensuring functional group integrity.
The molecular structure features several key components:
The structural representation can be expressed using:
InChI=1S/C19H22N4O3S/c20-17(24)21(19(25)22-18(23)14-12(13)16(26)15(14)10-11-7-8-9(11)6-5-3-4-6)16/h10,12,14H,3-9H2,1-2H3,(H,20,24)
C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
These notations provide a concise way to represent the compound's structure digitally .
N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is not fully elucidated but is hypothesized to involve:
Studies on similar compounds suggest that modifications in the heterocyclic core can significantly impact biological activity and selectivity .
Key physical properties include:
Important chemical properties include:
Data on melting point and boiling point are essential for practical applications but require experimental determination.
N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in medicinal applications and highlights ongoing research efforts to explore its full potential .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2